molecular formula C7H5ClFIO B13921688 (3-Chloro-4-fluoro-5-iodophenyl)methanol

(3-Chloro-4-fluoro-5-iodophenyl)methanol

Cat. No.: B13921688
M. Wt: 286.47 g/mol
InChI Key: UQPIAXYFEXVJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluoro-5-iodophenyl)methanol is a high-purity halogenated benzyl alcohol building block offered at 97% purity. This compound features a multifunctional aromatic ring system substituted with chlorine, fluorine, and iodine atoms, making it a valuable intermediate in advanced chemical synthesis. It is specifically designed for research and development applications. Compounds of this structural class, characterized by a fluorine-rich aromatic scaffold, are of significant interest in medicinal chemistry and drug discovery. Research into such multi-halogenated scaffolds is crucial for the development of new pharmaceutical agents, as evidenced by the continued focus on fluorine-containing compounds in the design of FDA-approved drugs . The distinct electronegativity and steric profile presented by the chloro-fluoro-iodo substitution pattern on the phenyl ring make this methanol a versatile precursor for constructing complex molecules, potentially for use in structure-activity relationship (SAR) studies or as a key intermediate in the synthesis of target molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the supplied Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound is typically stored at 4-8°C .

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2

InChI Key

UQPIAXYFEXVJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)CO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)methanol typically follows a strategy of sequential electrophilic aromatic substitution to introduce the halogen atoms onto a phenylmethanol scaffold. The key steps involve:

  • Starting from phenylmethanol or a suitably substituted benzyl alcohol derivative.
  • Electrophilic halogenation to install chlorine, fluorine, and iodine substituents at the 3-, 4-, and 5-positions, respectively.
  • Use of halogenating agents such as chlorine gas, fluorine gas, iodine monochloride, or iodine in the presence of oxidizing agents.
  • Catalysts like iron(III) chloride or aluminum chloride to promote substitution.
  • Control of reaction temperature, solvent, and reagent stoichiometry to achieve regioselectivity and yield optimization.

This approach is supported by patent literature and synthetic protocols describing related halogenated phenylmethanol derivatives.

Detailed Synthetic Routes and Reaction Conditions

Halogenation Sequence
Step Reagents and Conditions Purpose Notes
1 Chlorination using Cl2 gas or N-chlorosuccinimide with FeCl3 catalyst Introduce chlorine at position 3 Temperature controlled below 10°C to avoid polyhalogenation
2 Fluorination using Selectfluor or fluorine gas under mild conditions Introduce fluorine at position 4 Fluorination typically requires careful control to avoid over-fluorination
3 Iodination using iodine and silver trifluoroacetate in chloroform at room temperature Introduce iodine at position 5 Silver salt facilitates electrophilic iodination; reaction monitored by TLC
Reduction to Benzyl Alcohol
  • If starting from the corresponding benzaldehyde or benzyl halide intermediate, reduction with sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C to room temperature yields the benzyl alcohol.
  • Boron trifluoride etherate (BF3·OEt2) can be added to enhance reduction efficiency.

Industrial Scale Synthesis

Industrial preparation adapts the above methods with process intensification techniques:

  • Use of continuous flow reactors to maintain precise temperature and reagent feed rates.
  • Automated control of pH and reaction time to maximize yield and purity.
  • Application of anti-solvent precipitation, filtration, and drying techniques such as spray drying or lyophilization for product isolation.
  • Optimization of solvent systems including esters, ethers, ketones, and alcohols to enhance solubility and reaction kinetics.

Purification and Characterization

  • Post-reaction mixtures are typically subjected to aqueous workup involving washes with sodium hydroxide, sodium thiosulfate, hydrochloric acid, and sodium bicarbonate to remove impurities and residual reagents.
  • Organic layers are dried over sodium sulfate and concentrated under reduced pressure.
  • Final purification is achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures (e.g., 7:3 or 4:1 ratios) to isolate pure (3-Chloro-4-fluoro-5-iodophenyl)methanol.
  • Characterization is confirmed by ^1H and ^13C NMR spectroscopy, with chemical shifts consistent with the substituted aromatic ring and benzylic alcohol proton signals.

Summary Table of Preparation Parameters

Parameter Details Reference
Starting Material Phenylmethanol or substituted benzyl alcohol derivatives
Chlorination Agent Chlorine gas, N-chlorosuccinimide with FeCl3 catalyst
Fluorination Agent Selectfluor, fluorine gas
Iodination Agent Iodine with silver trifluoroacetate in chloroform
Reduction Agent Sodium borohydride (NaBH4) with BF3·OEt2 in THF
Reaction Temperature 0–10°C for halogenations; room temperature for iodination and reduction
Solvents Chloroform, THF, ethyl acetate, hexane
Purification Aqueous washes, drying over Na2SO4, column chromatography
Industrial Techniques Continuous flow reactors, automated pH control, anti-solvent precipitation, spray drying

Research Findings and Notes

  • The regioselectivity of halogenation is influenced by the directing effects of existing substituents on the aromatic ring. For example, fluorine and chlorine direct electrophilic substitution to ortho/para positions, facilitating selective iodination at position 5.
  • Use of silver trifluoroacetate in iodination enhances electrophilic iodine species generation, improving yield and reducing side reactions.
  • Reduction with NaBH4/BF3·OEt2 offers mild conditions preserving sensitive halogen substituents while efficiently converting aldehydes or ketones to alcohols.
  • Industrial processes emphasize solvent choice and reaction control to scale up synthesis safely and reproducibly.
  • The compound's multi-halogenated nature requires careful handling due to potential reactivity and toxicity of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (3-Chloro-4-fluoro-5-iodophenyl)aldehyde or (3-Chloro-4-fluoro-5-iodobenzoic acid).

    Reduction: Formation of (3-Chloro-4-fluoro-5-iodobenzene) or (3-Chloro-4-fluoro-5-iodocyclohexane).

    Substitution: Formation of (3-Chloro-4-fluoro-5-iodophenyl)methoxy or (3-Chloro-4-fluoro-5-iodophenyl)cyanide.

Scientific Research Applications

(3-Chloro-4-fluoro-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a broader class of halogenated phenylmethanols. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Similarity Score Key Differences
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol Cl (3), CF₃O (4) C₈H₆ClF₃O₂ 0.78 Trifluoromethoxy vs. F and I
4-Chloro-3-(hydroxymethyl)phenol Cl (4), -CH₂OH (3), -OH (1) C₇H₇ClO₂ 0.75 Additional hydroxyl group
2-(2,4,6-Trichlorophenoxy)ethanol Cl (2,4,6), -OCH₂CH₂OH C₈H₇Cl₃O₂ 0.69 Ethanol chain, trichloro substitution
(3-Methoxy-5-methylphenyl)methanol OCH₃ (3), CH₃ (5) C₉H₁₂O₂ 0.68 Methoxy and methyl substituents

Sources : Structural similarity scores are derived from computational analyses comparing functional groups, halogen placement, and molecular topology .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (mg/mL)
(3-Chloro-4-fluoro-5-iodophenyl)methanol Not reported Not reported ~10 (DMSO)
1-(3-Chloro-2-hydroxy-5-iodophenyl)ethanone 72–112* 300 (decomposes) ~5 (Ethanol)
(3-Methoxy-5-methylphenyl)methanol 45–47 220 ~50 (Water)

*Melting point varies with synthesis route: 72°C (acetyl chloride method) vs. 112°C (iodic acid method) .

Analysis : Iodine’s large atomic radius reduces solubility in polar solvents compared to methoxy or methyl analogs. The target compound’s solubility in DMSO suggests utility in biological assays.

Key Research Findings

  • Synthetic Challenges : Iodination at position 5 is sterically hindered, requiring precise stoichiometry to avoid di-iodination byproducts.
  • Toxicity: Halogenated phenylmethanols generally exhibit moderate toxicity (LD₅₀ ~200–500 mg/kg in rodents), with iodine derivatives showing lower acute toxicity compared to chloro/fluoro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.